4-(Benzyloxy)butylmagnesium bromide
Description
4-(Benzyloxy)butylmagnesium bromide is a Grignard reagent characterized by a benzyloxy (-OCH₂C₆H₅) substituent attached to a four-carbon alkyl chain terminating in a magnesium bromide (MgBr) group.
Properties
IUPAC Name |
magnesium;butoxymethylbenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSIAILAJRPNTC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCOCC1=CC=CC=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electron Transfer and Radical Formation
The reaction proceeds via a single-electron transfer (SET) mechanism:
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Magnesium donates an electron to the carbon-bromine bond, forming a radical intermediate.
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A second electron transfer yields a carbanion, which coordinates with magnesium to form the Grignard reagent.
Rate-Limiting Factors
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Solvent Polarity : THF’s moderate polarity stabilizes the transition state, accelerating the reaction compared to less polar solvents like diethyl ether.
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Temperature : Reactions initiated at 0°C proceed faster due to controlled exothermicity, whereas higher temperatures risk side reactions.
Optimization Strategies for Enhanced Yield
Solvent and Additive Screening
| Solvent | Additive | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | None | 78 | 95 |
| Diethyl ether | Iodine | 65 | 89 |
| 2-Me-THF | 1,2-Dibromoethane | 82 | 97 |
Magnesium Particle Size
Reducing magnesium turnings to 100–200 mesh increases surface area, shortening reaction time from 6 hours to 2 hours.
Characterization and Quality Control
Analytical Techniques
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Titration : The reagent’s concentration is determined by quenching with water and titrating the resulting hydroxide.
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NMR Spectroscopy : NMR (CDCl₃, 400 MHz): δ 7.34–7.26 (m, 5H, Ar-H), 4.48 (s, 2H, CH₂O), 3.51 (t, 2H, OCH₂), 1.60–1.45 (m, 4H, CH₂).
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HPLC : Purity is assessed using reverse-phase chromatography with UV detection at 260 nm.
Industrial and Research Applications
Chemical Reactions Analysis
Nucleophilic Addition to Carbonyl Compounds
Key findings:
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Kinetic control : Reactions with acetophenone and benzaldehyde proceed at similar rates, contrasting with methyllithium, which exhibits substrate-dependent kinetics .
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Steric effects : Hindered ketones require elevated temperatures or extended reaction times for completion .
Diastereoselective Imine Additions
BnOBumBr participates in tandem addition-cyclization reactions with chiral imines, generating products with high stereochemical control :
| Imine Substrate | Product Yield | trans:cis Ratio |
|---|---|---|
| (R,SR)-3 (α-OTBS) | 53% | 50:50 |
| (R,SR,S)-3 (β-OTBS) | 70% | 97:3 |
Mechanistic insights :
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The benzyloxy group influences transition-state geometry through coordination with magnesium.
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Solvent polarity (e.g., THF vs. THF/DCM mixtures) modulates diastereoselectivity .
Coupling Reactions with Electrophiles
BnOBumBr facilitates carbon-carbon bond formation in cross-couplings:
Comparative Catalytic Activity in Hydroboration :
| Grignard Reagent | Conversion (%) |
|---|---|
| MeMgCl | 99 |
| BuMgCl | 94 |
| PhMgCl | 92 |
While BnOBumBr was not directly tested, its structural similarity to BuMgCl suggests comparable efficiency in hydroboration and related catalytic cycles .
Solvent-Dependent Reactivity
Reaction outcomes vary significantly with solvent choice:
| Solvent System | Conversion (%) | Selectivity (A:B) |
|---|---|---|
| THF | 74 | 99:1 |
| THF/DCM (1:1) | 40 | 95:5 |
THF stabilizes the Grignard species, enhancing both yield and stereoselectivity .
Competitive Reaction Pathways
BnOBumBr exhibits divergent reactivity based on substrate electronic properties:
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Electrophilic aromatic substitution : Poor reactivity due to the electron-donating benzyloxy group.
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Alkylation of nitriles : Demonstrated in the synthesis of 4-(benzyloxy)benzylamines via LiAlH4-mediated reductions .
Comparative Analysis with Analogous Reagents
| Reagent | Chain Length | Key Feature | Preferred Reactivity |
|---|---|---|---|
| 3-(Benzyloxy)propylMgBr | C3 | Higher steric hindrance | Less reactive toward ketones |
| 4-(Benzyloxy)phenylMgBr | Aromatic | Conjugation with phenyl | Enhanced electrophile trapping |
| 2-(Benzyloxy)ethylMgBr | C2 | Increased polarity | Faster addition to aldehydes |
BnOBumBr’s four-carbon chain balances steric accessibility and nucleophilicity, making it ideal for medium-sized molecular architectures .
Scientific Research Applications
4-(Benzyloxy)butylmagnesium bromide is an organomagnesium compound and Grignard reagent that is useful in synthesizing complex organic molecules because it can act as a nucleophile. It has a molecular formula of . The compound features a butyl group linked to a benzyloxy moiety.
Scientific Research Applications
This compound is used in organic synthesis for a variety of applications.
Protecting Groups The benzyloxy (BnO) group serves as a protecting group for the hydroxyl (-OH) functionality. Protecting groups temporarily mask a functional group while allowing reactions to occur at other sites in the molecule. The BnO group can be selectively removed under appropriate conditions to reveal the underlying hydroxyl group.
Lipophilicity The butyl chain provides lipophilicity (fat-loving character) to the molecule, which can be advantageous in situations where solubility or interaction with biological targets is important.
Synthesis of Alcohols As a Grignard reagent, this compound is instrumental in converting carbonyl compounds into alcohols. It can react with carbonyl compounds (aldehydes, ketones, esters) to form alcohols with a four-carbon chain extension and a terminal benzyloxy group. These alcohols can be further manipulated to obtain complex organic molecules.
Alkylation Reactions this compound can act as a nucleophile in alkylation reactions with suitable acceptors, introducing a four-carbon chain with a benzyloxy group. This is useful for creating new carbon-carbon bonds in organic molecules.
Precursor for Organometallic Compounds this compound can be used as a precursor for the synthesis of other organometallic compounds containing the four-carbon chain with a benzyloxy group. These organometallic compounds may find applications in catalysis or materials science.
Coupling Reactions This compound can engage in coupling reactions with electrophiles, enabling the formation of more complex structures.
Imide Synthesis Using [4‐(benzyloxy)butyl]magnesium bromide, the yield of desired imide was improved, and the ratio of diastereoselectivity for trans to cis .
Factors Influencing Reactivity
Research indicates that varying solvent systems and reaction conditions can significantly influence product yields and selectivity. The reactivity of this compound can be influenced by the solvent used; tetrahydrofuran is commonly employed due to its ability to stabilize the Grignard species.
Similar Compounds
Several compounds share structural and functional similarities with this compound.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(Benzyloxy)phenylmagnesium bromide | Aromatic Grignard reagent | Contains a phenyl group instead of butyl |
| 3-(Benzyloxy)propylmagnesium bromide | Shorter alkyl chain | More sterically hindered due to shorter chain |
| 2-(Benzyloxy)ethylmagnesium bromide | Ethylene-based Grignard reagent | More reactive towards certain electrophiles |
| 1-Benzyloxy-3-bromopropane | Non-Grignard alkyl halide | Lacks magnesium coordination; used differently |
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)butylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The benzyloxy group serves as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites in the molecule.
Comparison with Similar Compounds
Research Findings and Data
Physical Properties :
- Melting Points: Benzyloxy-substituted bromides (e.g., 4-(benzyloxy)benzyl bromide) typically exhibit higher melting points (90–95°C) than non-aromatic analogs due to π-π stacking .
- Solubility : The benzyloxy group improves solubility in polar aprotic solvents (e.g., THF, DMF), critical for Grignard reagent stability .
Biological Activity
4-(Benzyloxy)butylmagnesium bromide is a Grignard reagent with potential applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, making it a compound of interest for researchers exploring biological activities, particularly in the context of drug development.
- Molecular Formula : CHBrMgO
- Molecular Weight : 267.4479 g/mol
- CAS Number : 119272-62-7
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of 4-(benzyloxy)butanol with magnesium in the presence of bromine. This Grignard reagent can react with various electrophiles, leading to the formation of complex organic molecules.
Antimycobacterial Activity
Research has indicated that derivatives related to this compound exhibit significant antimycobacterial properties. A study synthesized a series of compounds, including N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which showed minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs like isoniazid. These compounds were selective for Mycobacterium tuberculosis (Mtb), demonstrating low toxicity towards Vero and HepG2 cell lines, indicating their potential as therapeutic agents against tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds derived from this compound. Variations in substituents on the quinoline ring and the benzyloxy group were found to significantly impact lipophilicity and, consequently, biological activity. For example, different halogen or alkyl substitutions on the quinoline structure were evaluated for their effects on Mtb inhibition .
Study on Antimycobacterial Compounds
A prominent study focused on synthesizing and evaluating a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines. The results indicated that two compounds exhibited MIC values similar to isoniazid against Mtb strains. The study also assessed chemical stability, permeability, and metabolic stability, which are essential for drug development .
Evaluation of PPARα Agonism
Another investigation into compounds derived from the benzyloxy-benzylamino chemotype revealed their ability to act as PPARα agonists. These compounds demonstrated improved potency and selectivity compared to initial hits, suggesting that modifications based on structural insights could enhance their therapeutic profiles .
Summary of Findings
| Compound | Activity | MIC (µg/mL) | Selectivity |
|---|---|---|---|
| N-(4-(benzyloxy)benzyl)-4-aminoquinoline 1 | Antimycobacterial | Similar to Isoniazid | High |
| N-(4-(benzyloxy)benzyl)-4-aminoquinoline 2 | Antimycobacterial | Similar to Isoniazid | High |
| PPARα Agonist A91 | PPARα Activation | <5 µM | Safe profile |
Q & A
Q. What are the key steps and conditions for synthesizing 4-(Benzyloxy)butylmagnesium bromide?
The synthesis typically involves a Grignard reagent preparation protocol. Starting with 4-(benzyloxy)butyl bromide, magnesium metal is activated in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated by gentle heating or iodine activation, followed by controlled addition of the bromide precursor to maintain reflux conditions (40–60°C). Key parameters include:
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the structure, with characteristic shifts for the benzyloxy group (δ ~4.5 ppm for –OCHPh) and Grignard carbon (δ ~20–30 ppm in C NMR) .
- Titration : Quantitative analysis using iodine titration or hydrolysis followed by acid-base titration ensures reagent concentration accuracy .
- Mass spectrometry : High-resolution MS (ESI or EI) verifies molecular weight (expected ~265.2 g/mol) .
Q. How can reaction yield be maximized during Grignard reagent preparation?
- Moisture control : Use flame-dried glassware and Schlenk-line techniques to prevent hydrolysis .
- Temperature regulation : Maintain reflux conditions without overheating to avoid side reactions (e.g., Wurtz coupling) .
- Stoichiometry : A 1:1 molar ratio of magnesium to alkyl bromide is ideal, with slight excess magnesium to ensure complete conversion .
Advanced Research Questions
Q. What are the common side products during synthesis, and how can their formation be mitigated?
- Side products :
- Mitigation strategies :
Q. How does the benzyloxy group influence the reactivity of this Grignard reagent?
The benzyloxy moiety acts as a protecting group for the hydroxyl function, preventing undesired proton transfer during nucleophilic attacks. However, it introduces steric hindrance, which can slow reaction kinetics. Studies suggest:
- Electronic effects : The electron-donating benzyloxy group slightly reduces the nucleophilicity of the Grignard carbon compared to non-substituted analogs .
- Steric effects : Bulky substituents may necessitate longer reaction times or elevated temperatures in cross-coupling reactions .
Q. What challenges arise when using this reagent in multi-step syntheses (e.g., natural product synthesis)?
- Compatibility issues : The benzyloxy group may interfere with subsequent deprotection steps (e.g., hydrogenolysis requires careful catalyst selection to avoid over-reduction) .
- Stability : Prolonged storage leads to gradual decomposition; in situ preparation is preferred for high-yield applications .
- Scale-up limitations : Exothermic reactions require precise temperature control to prevent runaway conditions, especially in industrial settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
